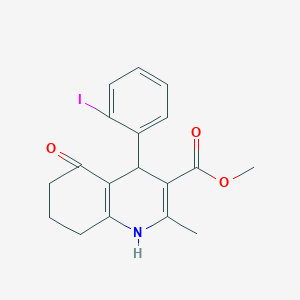![molecular formula C22H16BrClN2O3 B416806 4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B416806.png)
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a unique combination of bromine, chlorine, and ethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction in acetonitrile at elevated temperatures . Another approach involves the use of N-bromo-succinimide and azodiisobutyronitrile in chloroform to introduce the bromine and chlorine functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can target the imino and benzooxazole moieties.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: Shares similar halogen functional groups but lacks the benzooxazole and ethoxy moieties.
2-Chloro-4-ethoxyphenol: Contains the ethoxy group but lacks the bromine and benzooxazole components.
5-Bromo-2-chlorobenzoxazole: Similar benzooxazole structure but different substitution pattern.
Uniqueness
The presence of both halogen and ethoxy groups, along with the benzooxazole moiety, makes it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C22H16BrClN2O3 |
|---|---|
Peso molecular |
471.7g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16BrClN2O3/c1-2-28-17-6-3-13(4-7-17)22-26-19-11-16(5-8-20(19)29-22)25-12-14-9-15(23)10-18(24)21(14)27/h3-12,27H,2H2,1H3 |
Clave InChI |
WXIAKKWFZWHWIN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B416723.png)








![Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B416740.png)

![Propan-2-yl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B416743.png)


